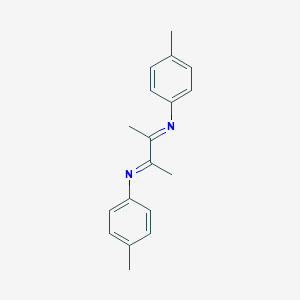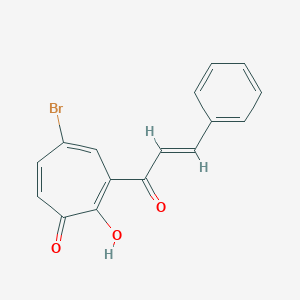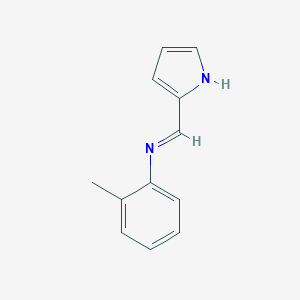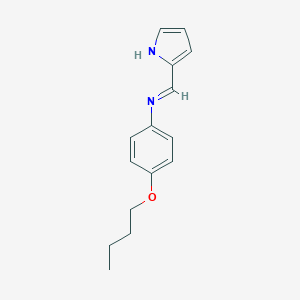
2,3-Butanediimine, N,N'-bis(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,3-Butanediimine, N,N’-bis(4-methylphenyl)-” is a complex organic compound. It likely contains a butanediimine backbone with two 4-methylphenyl groups attached via nitrogen .
Molecular Structure Analysis
The molecular structure of “2,3-Butanediimine, N,N’-bis(4-methylphenyl)-” would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving “2,3-Butanediimine, N,N’-bis(4-methylphenyl)-” would depend on its specific structure and the conditions under which it is reacted .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Butanediimine, N,N’-bis(4-methylphenyl)-” would be determined by its specific structure. These could include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis of Axially Chiral Biheteroaryls
Research by Alajarín et al. (2008) on derivatives related to "2,3-Butanediimine, N,N'-bis(4-methylphenyl)-" highlights their utility in synthesizing axially chiral biheteroaryls. The study detailed the synthesis of bis(ketenimines) and bis(carbodiimides) from 1,4-bis(2-aminophenyl)-1,3-butadiynes, leading to axially chiral bis(benzocarbazoles) and bis(quinindolines). This innovative approach opens avenues for creating mixed biheteroaryls with potential applications in chiral materials and pharmaceuticals (Alajarín, Bonillo, Vidal, & Bautista, 2008).
Polyethylene Synthesis with Bimodal Molecular Weight Distribution
A study by Zou et al. (2007) demonstrated the use of unsymmetrical complexes of 2,3-bis(2-phenylphenyl)-butanediimine nickel(II) dibromide in ethylene polymerization to achieve polyethylene with bimodal molecular weight distribution. This methodology offers a unique approach to modify polyethylene's physical properties, making it suitable for specific industrial applications (Zou, Hu, Huang, Zhu, & Wu, 2007).
Gas Separation Polyimides
Research into polyimides derived from substituted catechol bis(etherphthalic anhydride)s by Al-Masri, Fritsch, and Kricheldorf (2000) revealed the potential of these materials in gas separation technologies. The study elaborated on a new synthetic procedure for aromatic dianhydrides, which were polycondensed with aromatic diamines, yielding polyimides that exhibited significant gas permeabilities and diffusion coefficients. Such materials are crucial for developing more efficient gas separation membranes (Al-Masri, Fritsch, & Kricheldorf, 2000).
High-Performance Polyimides with Enhanced Optical Properties
Guan et al. (2015) synthesized a series of polyimides containing pyridine and biphenyl units, aiming to understand the structure-property relationships of these high-performance polymers. The polyimides showed promising solubility, thermal, mechanical, and optical properties, making them suitable for applications requiring materials with high transparency and stability (Guan, Wang, Dang, Chen, & Zhao, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-N,3-N-bis(4-methylphenyl)butane-2,3-diimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-13-5-9-17(10-6-13)19-15(3)16(4)20-18-11-7-14(2)8-12-18/h5-12H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHELVLYESJUGRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]-](/img/structure/B486959.png)


![1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol](/img/structure/B486979.png)
![1-{[(2,5-Ditert-butylphenyl)imino]methyl}-2-naphthol](/img/structure/B486987.png)
![6-(2-Phenylvinyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487032.png)
![6-(4-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487072.png)
![4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B487076.png)
![3-Phenyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487121.png)
![6-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487123.png)
![3-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487124.png)
![3-(4-Methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487126.png)
![3-(4-Methoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487127.png)